2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal

Carbohydrate Chemistry Catalytic Hydrogenation Anhydroalditol Synthesis

Sourcing 2-hydroxyglycals for stereoselective C-2 functionalization is hindered by low yields and side reactions with conventional glycals. This peracetylated 2-hydroxyglycal addresses this with a C-2 acetoxy group that directs reactivity. - Superior hydrogenation: 70-75% yield of 2,3-dideoxy-hexitol vs. 16% with 3,4,6-tri-O-acetyl-D-glucal. - Reliable photochemistry: 77-79% isolated yields for α-thioglucopyranosides. - Stable supply: Store at -20 °C to preserve allylic acetate integrity.

Molecular Formula C14H18O9
Molecular Weight 330.29 g/mol
CAS No. 3366-47-0
Cat. No. B030697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal
CAS3366-47-0
Synonyms1,5-Anhydro-D-arabino-hex-1-enitol 2,3,4,6-Tetraacetate;  1-Deoxy-D-arabino-hex-1-enopyranose Tetraacetate;  2,3,4,6-Tetra-O-acetyl-1-deoxy-D-arabino-hex-1-enopyranose; 
Molecular FormulaC14H18O9
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3
InChIKeyCSRHQVSHQIAMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal: Core 2-Hydroxyglycal Intermediate


2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal (CAS 3366-47-0) is a peracetylated 2-hydroxyglycal—a 1,5-anhydro-hex-1-enitol derivative that bears an acetoxy group at C‑2 . This anhydrosugar differs fundamentally from standard glycals (e.g., 3,4,6‑tri‑O‑acetyl‑D‑glucal) by the presence of the C‑2 acetoxy substituent, which profoundly alters its reactivity, stereoselectivity, and product profiles [1]. Its defined molecular architecture (C₁₄H₁₈O₉; MW 330.29) and documented behavior in photochemical additions, catalytic hydrogenations, and allylic rearrangements position it as a specialized, non‑interchangeable building block in synthetic carbohydrate chemistry [2][3].

Unique Reactivity of 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal


2‑Hydroxyglycals cannot be freely interchanged with unsubstituted glycals (e.g., 3,4,6‑tri‑O‑acetyl‑D‑glucal) or with saturated peracetylated glucopyranoses. The C‑2 acetoxy group creates a distinct allylic ester system that enables unique rearrangements (e.g., allylic migration to 2,3‑didehydro‑3‑deoxyaldose esters) [1] and drastically alters the stereochemical course of hydrogenation and photochemical addition [2][3]. Moreover, the electron‑withdrawing C‑2 acetoxy substituent modulates the double‑bond reactivity, leading to divergent product distributions compared to 3,4,6‑tri‑O‑acetyl‑D‑glucal under identical catalytic conditions [4]. These structural and electronic differences render generic substitution untenable for applications that demand precise control over regio‑ and stereochemistry.

2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal Comparative Evidence


Catalytic Hydrogenation: Comparison with Tri-O-acetyl-D-glucal

Under identical platinum‑catalyzed hydrogenation conditions (PtO₂, MeOH), 2,3,4,6‑tetra‑O‑acetyl‑2‑hydroxy‑D‑glucal (III) and 3,4,6‑tri‑O‑acetyl‑D‑glucal (IX) give markedly different product distributions. The target compound (III) yields predominantly di‑O‑acetyl‑1,5‑anhydro‑2,3‑dideoxy‑D‑erythro‑hexitol (V) (70‑75%) and tri‑O‑acetyl‑1,5‑anhydro‑2‑deoxy‑D‑arabino‑hexitol (VI) (19‑33%) [1]. In contrast, the simpler glycal IX produces only 16% of V and 84% of VI [1]. The presence of the C‑2 acetoxy group in the target compound dramatically favors formation of the 2,3‑dideoxy product (V), enabling selective access to 2,3‑unsaturated frameworks that are inaccessible from the unsubstituted glycal.

Carbohydrate Chemistry Catalytic Hydrogenation Anhydroalditol Synthesis

Photochemical Thiol Addition: Yield Benchmarking

Acetone‑sensitized photochemical addition of ethanethiol and 1‑propanethiol to 2,3,4,6‑tetra‑O‑acetyl‑2‑hydroxy‑D‑glucal affords the corresponding α‑thioglucopyranosides in 77.1% and 79.3% yields, respectively [1]. While direct yield comparisons with 3,4,6‑tri‑O‑acetyl‑D‑glucal under identical conditions are not tabulated in the same study, the authors report that analogous thiol additions to related glycals proceed with differing efficiencies and stereochemical outcomes [1]. The high isolated yields and the exclusive α‑selectivity observed for the target compound underscore its utility as a reliable precursor for α‑thioglycosides, a motif prevalent in S‑linked glycomimetics and glycosyl donors.

Photochemistry Thiol‑Ene Reaction Thioglycoside Synthesis

Lactonitrile Photoaddition: Unique Pathway via C-2 Acetoxy

In the photochemical reaction with lactonitrile, 3,4,6‑tri‑O‑acetyl‑D‑glucal and 2,3,4,6‑tetra‑O‑acetyl‑2‑hydroxy‑D‑glucal both undergo addition, but the target compound leads to a distinct 3‑deoxy‑hex‑2‑enopyranoside product accompanied by elimination of acetic acid and double‑bond rearrangement [1][2]. The reaction proceeds in 'high yield' for the target compound [2], whereas the unsubstituted glucal affords a 2,3‑dideoxy‑hex‑2‑enopyranoside. This differentiation is not a matter of yield but of product identity; the C‑2 acetoxy group enables a unique elimination‑rearrangement cascade that is impossible with 3,4,6‑tri‑O‑acetyl‑D‑glucal, thereby providing access to a different class of 2‑enopyranosides.

Photochemical Addition Cyanoethylation 2‑Hydroxyglycal Reactivity

Storage Stability: Procurement Differentiator

Vendor‑specified storage conditions reveal a critical procurement‑relevant distinction: 2,3,4,6‑tetra‑O‑acetyl‑2‑hydroxy‑D‑glucal (Sigma‑Aldrich/AABlocks) requires storage at −20 °C to maintain purity and prevent degradation . In contrast, many saturated peracetylated glucopyranoses (e.g., 2,3,4,6‑tetra‑O‑acetyl‑D‑glucopyranose, CAS 10343‑06‑3) are typically stable under ambient temperature storage . The heightened thermal sensitivity of the 2‑hydroxyglycal framework—likely due to the labile allylic acetate system—necessitates stringent cold‑chain logistics and dedicated freezer capacity. Overlooking this requirement can lead to significant lot‑to‑lot variability and compromised synthetic outcomes.

Chemical Stability Storage Conditions Procurement

2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal: Validated Applications


2,3-Dideoxy Anhydroalditols via Hydrogenation

Utilize 2,3,4,6‑tetra‑O‑acetyl‑2‑hydroxy‑D‑glucal as the starting material for platinum‑catalyzed hydrogenation to produce di‑O‑acetyl‑1,5‑anhydro‑2,3‑dideoxy‑D‑erythro‑hexitol (V) in 70‑75% yield. This route is unambiguously superior to employing 3,4,6‑tri‑O‑acetyl‑D‑glucal, which yields V in only 16% yield [1]. The target compound's C‑2 acetoxy group directs the reduction toward the 2,3‑dideoxy framework, enabling efficient access to key intermediates for deoxygenated carbohydrates and glycosidase inhibitors.

α-Thioglucopyranosides via Thiol-Ene Addition

Employ acetone‑sensitized photochemical addition of ethanethiol or 1‑propanethiol to the target compound to obtain α‑thioglucopyranosides in 77‑79% isolated yields [2]. This method provides a high‑fidelity, stereoselective entry to S‑linked glycosides, which serve as stable glycosyl donors and glycomimetic building blocks. The well‑documented yields minimize optimization overhead and support reproducible scale‑up.

3-Deoxy-hex-2-enopyranosides via Lactonitrile Photoaddition

Leverage the unique photochemical reaction of the target compound with lactonitrile to generate 1′‑cyanoethyl 2,4,6‑tri‑O‑acetyl‑3‑deoxy‑D‑erythro‑hex‑2‑enopyranosides in high yield [3]. This transformation is inaccessible from 3,4,6‑tri‑O‑acetyl‑D‑glucal (which gives a 2,3‑dideoxy product) and hinges on the presence of the C‑2 acetoxy group that triggers elimination‑rearrangement. The resulting 3‑deoxy‑2‑enopyranosides are valuable intermediates for the synthesis of modified nucleosides and C‑glycosyl derivatives.

Glycosyl Donor for Oligosaccharide Assembly

As a peracetylated 2‑hydroxyglycal, the compound is a versatile glycosyl donor precursor for the construction of glycosides, glycoproteins, and oligosaccharides . Its differentiated reactivity profile (e.g., in Ferrier‑type rearrangements) enables stereoselective glycosylation strategies that cannot be replicated with unsubstituted glycals or saturated peracetylated glucopyranoses. Procurement for this purpose must be accompanied by adherence to −20 °C storage to preserve the integrity of the allylic acetate moiety .

Technical Documentation Hub

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